(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions to minimize costs and maximize yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of ®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane involves its role as a ligand in catalytic reactions. It coordinates with metal centers to form active catalytic complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal used .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another ligand used in coordination chemistry.
C2-symmetric chiral bis(oxazolinylpyridinyl)dioxolane: Used in asymmetric catalysis.
Uniqueness
®-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7’-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
[4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34NOP/c1-4-12-28(13-5-1)26-31-27-41-38(40-31)34-20-10-14-29-22-24-39(36(29)34)25-23-30-15-11-21-35(37(30)39)42(32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-21,31H,22-27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIPXXMCRPGMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.